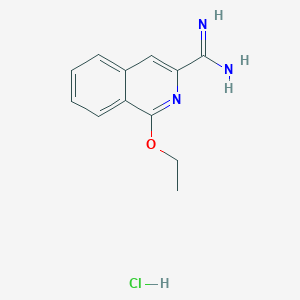
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 g/mol . It is a crystalline solid with a melting point of 177.71°C . This compound is used primarily in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethoxyisoquinoline-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride can be compared with other similar compounds, such as:
- 1-Methoxyisoquinoline-3-carboximidamide hydrochloride
- 1-Propoxyisoquinoline-3-carboximidamide hydrochloride
- 1-Butoxyisoquinoline-3-carboximidamide hydrochloride
These compounds share a similar isoquinoline core but differ in the alkoxy group attached to the nitrogen atom. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these similar compounds .
Biological Activity
1-Ethoxyisoquinoline-3-carboximidamide hydrochloride, with the CAS number 1179361-00-2, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 273.71 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)N(C1=CC=CC2=C1C(=C(C=C2)OCC)N=C(N)N)Cl
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Isoquinoline derivatives and carboximidamide reagents.
- Reaction Conditions : The reaction may be facilitated using solvents such as ethanol and catalysts to optimize yield.
- Purification : The product is usually purified through recrystallization or chromatography.
Biological Activities
Research has indicated that this compound exhibits several biological activities, particularly in the following areas:
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:
- Breast Cancer Cells : Demonstrated inhibition of cell proliferation and induction of apoptosis.
- Lung Cancer Cells : Exhibited cytotoxic effects leading to reduced tumor growth in vitro.
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential:
- Monoamine Oxidase (MAO) : Inhibition of this enzyme can lead to increased levels of neurotransmitters, suggesting potential applications in treating depression and anxiety disorders.
The proposed mechanism of action for this compound involves:
- Interaction with cellular signaling pathways, particularly those involving apoptosis and cell cycle regulation.
- Modulation of enzyme activity through competitive inhibition.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 1-Ethoxyisoquinoline derivatives, including the hydrochloride form. The results indicated a significant reduction in cell viability in breast cancer cell lines with an IC50 value of approximately 15 µM .
Study 2: MAO Inhibition
Another investigation focused on the compound's role as a MAO inhibitor. The study found that it exhibited competitive inhibition with a Ki value of 120 nM against MAO-B, suggesting its potential as a therapeutic agent for neurological disorders .
Comparative Analysis
To provide context to its biological activity, a comparison with similar compounds is useful:
| Compound Name | Activity Type | IC50/ Ki Value |
|---|---|---|
| 1-Ethoxyisoquinoline-3-carboximidamide | Anticancer | 15 µM |
| Similar Isoquinoline Derivative | MAO-B Inhibitor | Ki = 120 nM |
| Other Isoquinoline Compounds | Varies | Varies |
Properties
CAS No. |
1179361-00-2 |
|---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-ethoxyisoquinoline-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-16-12-9-6-4-3-5-8(9)7-10(15-12)11(13)14;/h3-7H,2H2,1H3,(H3,13,14);1H |
InChI Key |
FPVGZPYRRSZTDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC2=CC=CC=C21)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















